molecular formula C18H12F6N4O4S B11091523 N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide

Cat. No.: B11091523
M. Wt: 494.4 g/mol
InChI Key: DRJPNLQNMQJUHG-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable nitro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Hexafluoropropanol Moiety: This step involves the reaction of hexafluoropropanol with an appropriate halogenated precursor to form the hexafluoropropanol derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the hexafluoropropanol derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Coupling Reactions: EDCI, triethylamine.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Methoxy Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors that can interact with the benzothiazole ring or the hexafluoropropanol moiety.

    Pathways Involved: The compound may influence signaling pathways related to oxidative stress or inflammation due to the presence of the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide is unique due to the combination of the hexafluoropropanol moiety and the benzothiazole ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H12F6N4O4S

Molecular Weight

494.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H12F6N4O4S/c1-32-12-5-3-2-4-10(12)14(29)26-16(17(19,20)21,18(22,23)24)27-15-25-11-7-6-9(28(30)31)8-13(11)33-15/h2-8H,1H3,(H,25,27)(H,26,29)

InChI Key

DRJPNLQNMQJUHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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